Ethyl 5-(3-iodophenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(3-iodophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a 3-iodophenyl group, and a 5-oxovalerate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(3-iodophenyl)-5-oxovalerate can be synthesized through a multi-step process involving the esterification of 5-oxovaleric acid with ethanol in the presence of a strong acid catalyst. The resulting ethyl 5-oxovalerate is then subjected to an iodination reaction using iodine and a suitable oxidizing agent to introduce the 3-iodophenyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the esterification of 5-oxovaleric acid with ethanol, followed by iodination using iodine and an oxidizing agent under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-iodophenyl)-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(3-iodophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-iodophenyl)-5-oxovalerate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the iodophenyl group can participate in electrophilic aromatic substitution reactions. These interactions can affect biological pathways and molecular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(4-iodophenyl)-5-oxovalerate: Similar structure with the iodine atom at the 4-position.
Ethyl 5-(3-bromophenyl)-5-oxovalerate: Bromine atom instead of iodine.
Ethyl 5-(3-chlorophenyl)-5-oxovalerate: Chlorine atom instead of iodine.
Uniqueness
Ethyl 5-(3-iodophenyl)-5-oxovalerate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain substitution and coupling reactions.
Properties
IUPAC Name |
ethyl 5-(3-iodophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMPCFFBRCPIFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645712 |
Source
|
Record name | Ethyl 5-(3-iodophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-27-0 |
Source
|
Record name | Ethyl 5-(3-iodophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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